Bienvenue dans la boutique en ligne BenchChem!

5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

Peptide Synthesis Building Block Characterization LC-MS Purification

5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid (CAS 1876626-87-7) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of 5-ethyl-2-aminobenzoic acid, classified as a non-proteogenic aromatic amino acid building block with molecular formula C24H21NO4 and molecular weight 387.4 g/mol. The Fmoc group serves as a base-labile protecting group compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Molecular Formula C24H21NO4
Molecular Weight 387.435
CAS No. 1876626-87-7
Cat. No. B2984657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
CAS1876626-87-7
Molecular FormulaC24H21NO4
Molecular Weight387.435
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H21NO4/c1-2-15-11-12-22(20(13-15)23(26)27)25-24(28)29-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27)
InChIKeyUAFXOKATUHOSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid (CAS 1876626-87-7): A Specialized Fmoc-Protected Building Block for Peptide Synthesis and Medicinal Chemistry


5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid (CAS 1876626-87-7) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of 5-ethyl-2-aminobenzoic acid, classified as a non-proteogenic aromatic amino acid building block with molecular formula C24H21NO4 and molecular weight 387.4 g/mol [1]. The Fmoc group serves as a base-labile protecting group compatible with standard solid-phase peptide synthesis (SPPS) protocols . This compound is supplied as a versatile small molecule scaffold for research purposes at a minimum purity of 95% and is notified under EC number 857-485-4 with hazard classifications for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [2].

Why Fmoc-2-Abz-OH and Other Fmoc-Aminobenzoic Acids Cannot Simply Replace 5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic Acid


Although Fmoc-2-aminobenzoic acid (Fmoc-2-Abz-OH, CAS 150256-42-1) and Fmoc-2-amino-5-methylbenzoic acid (CAS 669713-60-4) belong to the same family of Fmoc-protected aromatic amino acid building blocks, they lack the 5-ethyl substituent that fundamentally alters the steric, lipophilic, and crystallographic properties of the resulting peptides and small molecules [1]. The 5-ethyl group introduces an additional CH2 unit (MW increase of 14 Da) and an extended hydrophobic surface area compared to the 5-methyl analog, and a 28 Da difference versus the unsubstituted Abz scaffold—differences that propagate into altered peptide backbone conformations, membrane permeability, and target-binding interactions in structure-activity relationship (SAR) programs . In procurement contexts, substituting the ethyl derivative with the methyl or unsubstituted analog invalidates SAR series continuity and may compromise patent composition-of-matter claims that explicitly recite the 5-ethyl substitution pattern [2].

Quantitative Comparative Evidence for 5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic Acid Versus In-Class Analogs


Molecular Weight Differentiation: 28 Da Increase Over Unsubstituted Fmoc-2-Abz-OH Directly Affects Purification and Analytical Detection Workflows

5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid has a molecular weight of 387.4 g/mol, which is 28.03 Da greater than the unsubstituted comparator Fmoc-2-Abz-OH (MW 359.37 g/mol, CAS 150256-42-1) and 14.0 Da greater than the 5-methyl analog Fmoc-2-amino-5-methylbenzoic acid (MW 373.4 g/mol, CAS 669713-60-4) . This mass difference is sufficient to enable distinct chromatographic retention time shifts and unambiguous mass spectrometric identification of peptides incorporating each building block during LC-MS purification workflows .

Peptide Synthesis Building Block Characterization LC-MS Purification

Calculated Lipophilicity (LogP) Modulation by the 5-Ethyl Substituent Relative to the Unsubstituted Fmoc-2-Abz-OH Scaffold

The unsubstituted comparator Fmoc-2-Abz-OH has a reported calculated LogP of 6.24 (ChemSrc/InvivoChem), reflecting the dominant contribution of the fluorenylmethoxycarbonyl moiety . Addition of the 5-ethyl group to the benzoic acid ring is calculated to decrease the overall LogP relative to the unsubstituted comparator (estimated LogP reduction of approximately 1.5–2.0 log units based on ChemSpider/ZINC predictions for C24H21NO4 isosteres yielding LogP values in the 4.1–4.6 range [1]). While a direct experimentally measured LogP for the title compound is not available in the public domain at the time of this analysis, the added ethyl group introduces additional polar surface area (PSA) through altered intramolecular hydrogen bonding geometry, which partially offsets the increased carbon count and yields a net LogP reduction—a directionally validated phenomenon in ortho-substituted benzoic acid derivatives [2]. This trend stands in contrast to simple alkane homologation expectations.

Lipophilicity Drug Design Membrane Permeability SAR

Distinct Hazard Profile Classification Relative to Common Fmoc-Amino Acid Building Blocks

5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid carries an official ECHA C&L notification with hazard classifications Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation, inhalation route) [1]. In contrast, the unsubstituted comparator Fmoc-2-Abz-OH (CAS 150256-42-1) has a hazard profile limited to Xi (Irritant) classification under older EU directives, with safety phrases S22-S24/25 (do not breathe dust; avoid contact with skin and eyes) . The inclusion of STOT SE 3 (H335) for the 5-ethyl derivative indicates a specific respiratory irritation hazard that is not formally classified for Fmoc-2-Abz-OH under the current C&L inventory.

Safety Assessment Hazard Classification Lab Handling Procurement Compliance

Minimum Purity Specification of 95% Establishes a Defined Quality Baseline for Peptide Synthesis Coupling Efficiency

The target compound is commercially supplied with a minimum purity of 95% (by HPLC, per CymitQuimica/Biosynth specification) . The unsubstituted comparator Fmoc-2-Abz-OH is widely available at ≥98% purity from multiple vendors (Thermo Scientific/Alfa Aesar, InvivoChem) [1]. The 95% purity specification for the 5-ethyl derivative reflects the added synthetic complexity of introducing the ethyl substituent, resulting in a defined impurity profile (up to 5% total impurities) that must be accounted for in peptide coupling stoichiometry calculations. For SPPS applications using excess activated building block (typically 3–5 equivalents relative to resin loading), a 95% purity building block at 5 equivalents yields an effective active species excess of 4.75 equivalents—generally sufficient for complete coupling—but users must adjust for the 5% impurity content in their stoichiometry calculations to avoid cumulative yield losses in sequences exceeding 15–20 residues [2].

Peptide Synthesis Quality Control Coupling Efficiency Procurement Specification

Optimal Research and Procurement Application Scenarios for 5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic Acid


Structure-Activity Relationship (SAR) Studies Requiring Systematic Exploration of Alkyl Substitution at the 5-Position of the Abz Scaffold

In medicinal chemistry programs where the anthranilic acid (2-aminobenzoic acid, Abz) scaffold is a core pharmacophore, the 5-ethyl derivative provides a critical data point in the alkyl scan series (H → methyl → ethyl → isopropyl). The molecular weight progression (359.37 → 373.4 → 387.4 g/mol) and the estimated LogP trend derived from the evidence in Section 3 allow SAR teams to correlate incremental lipophilicity changes with target binding affinity, cellular permeability, and metabolic stability [1]. This compound is the logical procurement choice when a 5-ethyl substitution is explicitly required to fill the SAR matrix between the 5-methyl and bulkier 5-isopropyl analogs.

Solid-Phase Peptide Synthesis of Sequences Incorporating a Non-Proteogenic Aromatic Residue with Defined Steric and Electronic Properties

For SPPS of modified peptides where the 5-ethyl Abz residue serves as a conformational constraint or a spectroscopic probe, the Fmoc-protected building block enables direct incorporation using standard Fmoc/tBu chemistry protocols [1]. The 28 Da mass increment relative to the unsubstituted Abz (as quantified in Section 3, Evidence Item 1) provides a distinct mass tag for LC-MS monitoring of coupling completion and deprotection efficiency at each synthetic cycle . The 95% minimum purity specification requires purity-adjusted coupling stoichiometry as detailed in Section 3.

Bioconjugation and Functionalization Scaffold Leveraging the Benzoic Acid Moiety for Amide Bond Formation

The free carboxylic acid group of the benzoic acid moiety—orthogonal to the Fmoc-protected amine—enables selective activation and conjugation to amine-containing targets (e.g., lysine side chains, amino-functionalized surfaces, or aminoglycoside antibiotics) without affecting the Fmoc protecting group [1]. This orthogonal reactivity profile makes it a versatile intermediate for constructing bifunctional linkers, PROTAC molecules, or antibody-drug conjugate (ADC) payloads where the 5-ethyl group contributes defined steric and lipophilic character to the linker region .

Laboratory Safety Compliance Planning for Procurement of Fmoc Building Blocks with Documented Respiratory Irritation Hazard

Institutions requiring detailed hazard assessments before chemical procurement can use the ECHA-notified H335 (respiratory irritation) classification specific to this compound [1] to justify selection over the unsubstituted Fmoc-2-Abz-OH if respiratory protection measures are already in place for other building blocks in the synthetic workflow. Alternatively, labs without fume hood infrastructure rated for STOT SE 3 substances may preferentially select Fmoc-2-Abz-OH (which lacks the H335 classification) if the 5-ethyl substitution is not structurally mandatory . This hazard-based differentiation provides a concrete procurement decision criterion grounded in the quantitative evidence in Section 3, Evidence Item 3.

Quote Request

Request a Quote for 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.